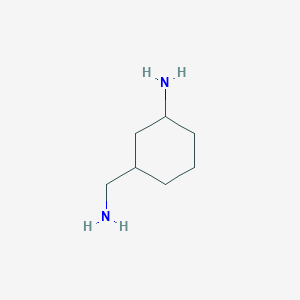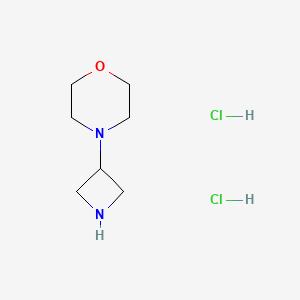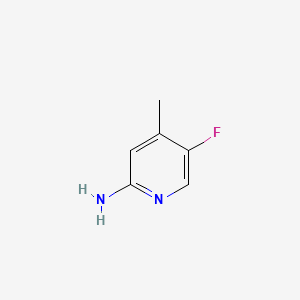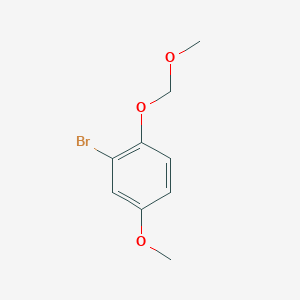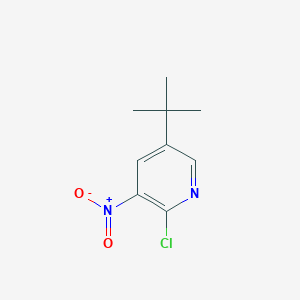
5-(tert-Butyl)-2-chloro-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(tert-Butyl)-2-chloro-3-nitropyridine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and ligands that share structural motifs, such as the tert-butyl group and pyridine derivatives. For instance, paper describes the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine, a ligand that includes a sterically demanding tert-butyl group similar to the one in the compound of interest. This ligand is noted for its solubilizing properties and its ability to prevent typical face-to-face π-interactions due to the bulky alkyl substituents.
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butyl groups and pyridine structures. In paper , the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine is detailed, highlighting the use of a sterically demanding tert-butyl group. Similarly, paper and discuss the synthesis of Schiff base compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes. These methods could provide insights into potential synthetic routes for 5-(tert-Butyl)-2-chloro-3-nitropyridine, considering the structural similarities.
Molecular Structure Analysis
The molecular structures of the compounds discussed in the papers are characterized using various techniques, including X-ray crystallography and spectroscopic methods. For example, paper and describe the crystal and molecular structure of a dihydrothieno[2,3-c]pyridine derivative, which is stabilized by intramolecular hydrogen bonds. Paper also discusses the molecular packing in the solid state of 4'-tert-butyl-2,2':6',2''-terpyridine, which is influenced by the tert-butyl substituent. These analyses are relevant for understanding the potential molecular structure of 5-(tert-Butyl)-2-chloro-3-nitropyridine.
Chemical Reactions Analysis
The papers provide information on the reactivity of related compounds. For instance, paper describes the synthesis of nitrosylruthenium complexes by reacting alkoxo complexes with acids, leading to various geometrical isomers. Although not directly related to 5-(tert-Butyl)-2-chloro-3-nitropyridine, these reactions showcase the reactivity of pyridine derivatives in the presence of metal centers and could be indicative of the types of chemical reactions that the compound of interest might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are inferred from their synthesis, characterization, and molecular structure. For example, the sterically demanding tert-butyl group in paper is suggested to be slightly electron-releasing based on cyclic voltammetric data. The intramolecular hydrogen bonding described in paper and could also suggest similar properties for 5-(tert-Butyl)-2-chloro-3-nitropyridine, such as solubility and stability. However, without direct data on the compound of interest, these properties are speculative.
科学的研究の応用
Application 1: NMR Studies of Macromolecular Complexes
- Summary of Application : The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . This strategy has been applied to analyze presynaptic complexes involved in neurotransmitter release .
- Methods of Application : The tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
- Results or Outcomes : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .
Application 2: Preparation of Sterically Hindered Sulfonated Catechol
- Summary of Application : The sterically hindered sulfonated catechol, namely the barium salt of 5-(tert-butyl)-2,3-dihydroxybenzenesulfonic acid, was prepared by the direct sulfonation of 4-tert-butylcatechol .
- Methods of Application : The procedure involved the direct sulfonation of 4-tert-butylcatechol by concentrated sulfuric acid . The procedure is green and atom-economic, providing the desired product in high yield after simple purification .
- Results or Outcomes : The resulting product was characterized by the 1H and 13C nuclear magnetic resonance (NMR) and ESI-high resolution mass spectrometry (ESI-HRMS) .
Application 3: Impact on Biopharmaceutical Formulations
- Summary of Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years . Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Methods of Application : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
- Results or Outcomes : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
Application 4: Chemical Transformations
- Summary of Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
- Methods of Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
- Results or Outcomes : The way through to its possible application in biocatalytic processes is described .
Application 5: Production of Methyl tert-butyl Ether (MTBE) and Ethyl tert-butyl Ether (ETBE)
- Summary of Application : Tert-butyl alcohol is a chemical intermediate used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively .
- Methods of Application : The production of MTBE and ETBE involves the reaction of tert-butyl alcohol with methanol and ethanol, respectively .
- Results or Outcomes : The resulting products, MTBE and ETBE, are widely used as gasoline additives .
Application 6: Impact on Biopharmaceutical Formulations
- Summary of Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years . Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Methods of Application : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
- Results or Outcomes : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
特性
IUPAC Name |
5-tert-butyl-2-chloro-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)6-4-7(12(13)14)8(10)11-5-6/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDWBUGKMKWHDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)-2-chloro-3-nitropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




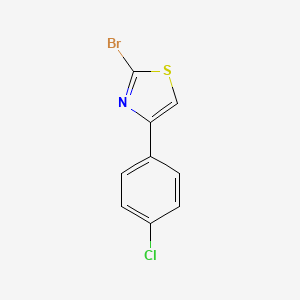

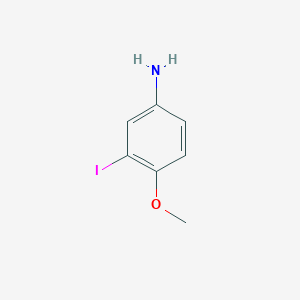

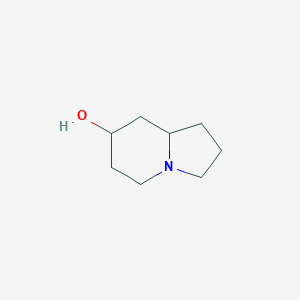
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)
